N-Trityl Olmesartan Ethyl Ester

Description

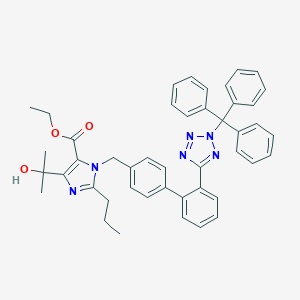

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-49-51(48-42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLGOYACZYXKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H44N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development of N Trityl Olmesartan Ethyl Ester

N-Alkylation Reactions for Imidazole (B134444) Ring Functionalization

The core of N-Trityl Olmesartan (B1677269) Ethyl Ester synthesis lies in the N-alkylation of the imidazole ring. This reaction establishes a crucial bond, forming the backbone of the final molecule.

Reactant Systems and Reaction Conditions

The primary reactants involved in this N-alkylation are an imidazole ethyl ester derivative and a trityltetrazolyl phenylbenzyl bromide. nih.gov Specifically, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is reacted with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide or 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole. nih.govnih.gov This reaction is typically carried out by dissolving both reactants in a suitable organic solvent. google.com In some processes, N-(Triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole is used as the alkylating agent. google.com

An unexpected impurity, an N-3 regioisomer of Trityl Olmesartan Ethyl Ester (TOEE), has been detected in laboratory trials at levels of 0.2-0.3%. acs.org This highlights the complexity of the reaction and the potential for side products. The structure of this impurity was confirmed through a five-step lactone ring-opening synthetic route and single-crystal X-ray diffraction (SCXRD). acs.org

Influence of Catalysts and Bases

The choice of base is critical for the N-alkylation reaction. Various bases have been employed, including potassium carbonate, sodium hydride, lithium hydroxide (B78521), and potassium tert-butoxide. nih.govgoogle.com

Potassium Carbonate (K₂CO₃): Anhydrous potassium carbonate is a commonly used base in this reaction. nih.gov Using K₂CO₃ with a reduced particle size has been shown to improve the reaction, leading to a 90% yield of pure Trityl Olmesartan Ethyl Ester. nih.gov

Sodium Hydride (NaH): This strong base has also been utilized in the coupling reaction. google.com

Lithium Hydroxide (LiOH): Lithium hydroxide hydrate (B1144303) is another effective base for this synthesis. google.com

Potassium tert-Butoxide: This strong base has been used in conjunction with N,N-Dimethylacetamide as the solvent. nih.gov

The use of a phase transfer catalyst in a non-aqueous system has also been reported to facilitate the reaction. google.com

Role of Solvents

The selection of a suitable solvent is crucial for the reaction's success. Polar aprotic solvents are generally preferred. google.com

N,N-Dimethylacetamide (DMAc): This is a frequently used solvent for the N-alkylation step. nih.govgoogle.com Studies on the solubility of N-Trityl Olmesartan Ethyl Ester have shown it to have good solubility in DMAC. acs.org

N,N-Dimethylformamide (DMF): Similar to DMAc, DMF is another effective polar aprotic solvent for this reaction. acs.orggoogle.com

Tetrahydrofuran (THF): THF has also been employed as a solvent in the synthesis process. nih.gov

Other solvents that have been explored include acetone (B3395972), methyl ethyl ketone, acetonitrile (B52724), and ethyl acetate (B1210297). google.com The choice of solvent can significantly impact the reaction yield and purity of the product. For instance, a study found that among various solvents, aqueous acetone was optimal for the recrystallization of the final product, resulting in 99.9% purity. nih.gov

Temperature and Reaction Time Optimization

Optimizing temperature and reaction time is essential for maximizing yield and minimizing impurities. The N-alkylation reaction is typically conducted at temperatures ranging from 20°C to 90°C. google.com

One reported procedure involves adding the reactants at 25–30°C, then raising the temperature to 40–45°C and stirring for 12 hours. nih.gov Another protocol suggests a reaction time of 0.5 to 24 hours, preferably 1 to 4 hours, at a temperature between 30°C and 60°C. google.comgoogleapis.com The subsequent hydrolysis step can take from 5 to 120 hours, ideally between 24 and 72 hours, at a temperature of 40°C to 60°C. google.comgoogleapis.com

Advanced Synthetic Routes and Process Efficiency

One-Pot Synthetic Approaches for Trityl Olmesartan Ethyl Ester Formation

One-pot syntheses offer significant advantages by reducing the number of unit operations and the amount of organic solvents used. nih.gov A one-pot process for preparing trityl olmesartan medoxomil has been developed, which involves the hydrolysis of the ethyl ester, esterification, and subsequent cycloaddition to form the tetrazole group, all without isolating the intermediate products. google.comgoogleapis.com

A three-component one-pot assembly has been elaborated, starting from commercially available ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, and 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. nih.gov This optimized process achieves a 72-75% yield of highly pure trityl olmesartan medoxomil (up to 97.5% by HPLC) on a 300g scale. nih.gov This represents an average yield of about 90% per synthetic step. nih.gov The process is conducted in a single reaction solvent, significantly improving upon earlier methods. nih.gov

Another one-pot process involves the initial alkylation to form trityl olmesartan ethyl ester, followed by hydrolysis to the trityl olmesartan salt, and finally esterification to yield trityl olmesartan medoxomil, all performed sequentially in the same reactor. google.comgoogleapis.com

Yield Enhancement and High-Throughput Synthesis Strategies

The synthesis of this compound, a crucial intermediate in the production of the antihypertensive drug Olmesartan Medoxomil, has been the subject of extensive research to improve reaction yields and develop high-throughput methodologies. A significant focus has been on the N-alkylation of the imidazole ethyl ester derivative with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. Initial challenges in this step included low yields and difficulties in isolating the pure product. nih.gov

Key issues contributing to lower yields are the formation of various impurities. These can arise from the hydrolysis of both the starting materials and the product, as well as the detritylation of the trityl-containing compounds. nih.gov To counteract these issues, several strategies have been developed. One notable improvement involves the use of anhydrous potassium carbonate (K2CO3) with a reduced particle size in N,N-Dimethylacetamide (DMA), which facilitates an easier isolation procedure and achieves a yield of up to 90% for this compound. nih.gov

Further advancements have focused on creating more efficient, one-pot synthesis protocols. These methods combine multiple reaction steps without isolating the intermediates, which significantly reduces reaction time, solvent usage, and operational complexity. nih.govresearchgate.net For instance, a one-pot, three-component assembly has been developed, starting from commercially available materials. This optimized process can produce Trityl Olmesartan Medoxomil in yields of 72-75% over three steps, which translates to an average yield of about 90% per synthetic step on a significant scale. nih.govresearchgate.net

The choice of solvent and base is critical in optimizing the reaction. While N,N-Dimethylacetamide and N,N-Dimethylformamide are commonly used solvents, studies have explored the solubility of this compound in various organic solvents to optimize purification and recrystallization processes. google.comacs.org Cyclohexanone (B45756) and N,N-dimethylacetamide (DMAC) have been identified as particularly suitable for this purpose. acs.org The use of milder bases like potassium carbonate is favored to minimize the formation of degradation impurities. google.com

Unexpectedly, research has also identified the formation of an undesired N-3 regioisomeric impurity of Trityl Olmesartan Ethyl Ester (TOEE) at low levels (0.2–0.3%). acs.org This discovery has prompted further investigation into impurity profiling and control to ensure the quality of the final active pharmaceutical ingredient (API). acs.org

The following table summarizes various reaction conditions and their impact on the yield of this compound and its subsequent derivatives.

| Reactants | Base | Solvent | Key Conditions | Product | Yield | Reference |

| Imidazole ethyl ester derivative, 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide | Anhydrous K2CO3 (reduced particle size) | N,N-Dimethylacetamide (DMA) | 40-45°C, 12 h | This compound | 90% | nih.gov |

| Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one | Not specified in abstract | Single reaction solvent | One-pot, three-component assembly on a 300 g scale | Trityl Olmesartan Medoxomil | 72-75% (over three steps) | nih.govresearchgate.net |

| 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazol-5-carboxylic acid ethyl ester, 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide | Powdered potassium hydroxide | Dimethyl acetamide | 45-50°C, 5 h | Trityl Olmesartan Ethyl Ester | Not specified directly | google.com |

Scale-Up Methodologies and Industrial Applicability

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives presents a unique set of challenges. The primary goals of scale-up are to ensure the process is economical, environmentally friendly, and consistently produces a high-purity product. quickcompany.ingoogle.com A key aspect of industrial applicability is the development of processes that are simple and robust, minimizing the number of unit operations. nih.govnih.gov

Processes that avoid multiple isolation steps are highly desirable as they reduce production time and cost. google.com One-pot syntheses are particularly advantageous in an industrial setting because they streamline the manufacturing process. nih.gov For example, a one-pot process for preparing Trityl Olmesartan Medoxomil has been developed that significantly reduces the number of required unit operations and the amount of organic solvents used, making it a solid basis for industrial production. nih.gov

Purification is a critical step in ensuring the final product meets regulatory requirements. nih.gov Recrystallization using solvent mixtures like aqueous acetone has proven effective in achieving high purity (≥99.9%) of the final Olmesartan Medoxomil. nih.gov The selection of appropriate solvents is crucial; for instance, purifying crude Trityl Olmesartan Medoxomil can be achieved by dissolving it in ethyl acetate, followed by the addition of isopropyl acetate and methanol (B129727) to induce crystallization, resulting in a purity of over 99% by HPLC. google.com

The control of impurities is paramount in industrial synthesis. nih.gov Processes have been refined to not only limit the formation of known impurities but also to trace and control newly identified ones, such as the N-3 regioisomer of TOEE. acs.org This ensures the quality and safety of the final API. acs.org The developed processes have demonstrated scalability, with successful batches produced at kilogram levels, indicating their feasibility for commercial manufacturing. nih.govchemicalbook.com

The following table outlines key parameters and outcomes in the scale-up and industrial production of Olmesartan intermediates.

| Process Step | Scale | Solvents/Reagents | Key Outcome | Purity | Reference |

| N-alkylation to form Trityl Olmesartan Ethyl Ester | 100 kg | N,N-Dimethylacetamide, Acetone, Anhydrous K2CO3 | Easy isolation and high yield | Not specified for intermediate | nih.gov |

| Purification of Olmesartan Medoxomil | 84.6 kg | Acetone, Ethyl acetate | Final product meets regulatory requirements for residual solvents | 99.9% (HPLC) | nih.gov |

| One-pot synthesis of Trityl Olmesartan Medoxomil | 300 g | Single reaction solvent | Reduced unit operations and solvent use | Up to 97.5% (HPLC) | nih.gov |

| Purification of Trityl Olmesartan Medoxomil | 140 g | Ethyl acetate, Isopropyl acetate, Methanol | Isolation of pure product by filtration | > 99% (HPLC) | google.com |

| Synthesis of Trityl Olmesartan Medoxomil | 58.2 kg | Tetrahydrofuran, N,N-dimethylformamide, Lithium hydroxide monohydrate, Potassium carbonate | Large-scale synthesis with high yield | Not specified | chemicalbook.com |

Structural Characterization and Regioisomeric Analysis of N Trityl Olmesartan Ethyl Ester

Definitive Structural Elucidation through Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) has been instrumental in unambiguously determining the three-dimensional molecular structure of N-Trityl Olmesartan (B1677269) Ethyl Ester, resolving previous ambiguities regarding its chemical makeup. nih.gov

A significant finding from SCXRD analysis is the definitive attachment of the bulky trityl protecting group to the N-2 position of the tetrazole ring, and not the N-1 position as widely reported in earlier literature. nih.gov This discovery of N-2 tritylation has been a critical correction in the understanding of this intermediate's structure. nih.gov The formation of N-1 and N-2 regioisomers is a known phenomenon in the alkylation of compounds containing a 5-(biphenyl-2-yl)tetrazole moiety, with the ratio of isomers often depending on the specific reaction conditions and alkylating agent used. nih.gov While both N-1 and N-2 isomers are possible, the SCXRD data for N-Trityl Olmesartan Ethyl Ester confirms the exclusive existence as the N-2 regioisomer in its crystalline form. nih.gov

In addition to the tetrazole ring, regioisomerism can also occur at the imidazole (B134444) core. An N-3 regioisomeric impurity of Trityl Olmesartan Ethyl Ester (TOEE), where the alkylation occurs at the N-3 position of the imidazole ring instead of the intended N-1 position, has been identified. acs.orgrawdatalibrary.net This impurity, present at low levels (0.2-0.3%), shares the same molecular mass as the desired product and was confirmed through synthesis and SCXRD analysis. acs.orgrawdatalibrary.net

The confirmation of the N-2 tritylation of the tetrazole ring has necessitated a revision of the systematic chemical name and structural formula for this compound. nih.gov Previously, it was often incorrectly named as an N-1 substituted tetrazole. nih.gov The correct systematic IUPAC name, reflecting the N-2 trityl substitution, is ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate. nih.gov This finding also impacts the nomenclature of related sartan intermediates that share the 5-(biphenyl-2-yl)tetrazole moiety, suggesting that they also likely exist as N-2 trityl regioisomers. nih.gov

Table 1: Revised Chemical Names for this compound

| Previous (Incorrect) Nomenclature Basis | Revised (Correct) Nomenclature | Key Structural Correction |

|---|---|---|

| Assumed N-1 tritylation of the tetrazole ring. | Confirmed N-2 tritylation of the tetrazole ring. | The trityl group is attached to the second nitrogen atom of the tetrazole ring, not the first. nih.gov |

Spectroscopic Characterization Techniques for Structural Confirmation

A suite of spectroscopic techniques is employed to complement the SCXRD data and provide comprehensive structural confirmation of this compound.

¹H, ¹³C, and ¹⁵N NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound in solution. nih.gov The complete assignment of the NMR signals for this compound, along with its regioisomeric impurities, has been achieved. nih.gov These assignments provide valuable information about the connectivity of atoms and the chemical environment of each nucleus within the molecule. For instance, the chemical shifts and coupling constants of the protons and carbons in the imidazole and tetrazole rings can definitively distinguish between different regioisomers. acs.orgrawdatalibrary.net

Table 2: Illustrative NMR Data for Structural Confirmation

| Nucleus | Technique | Significance in Structural Elucidation |

|---|---|---|

| ¹H | 1D and 2D NMR (e.g., COSY) | Provides information on proton environments and their connectivity, helping to piece together the carbon skeleton. |

| ¹³C | 1D and 2D NMR (e.g., HSQC, HMBC) | Reveals the number and type of carbon atoms, including those in key functional groups like carbonyls and aromatic rings. uab.edu |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule. nih.gov Key functional groups and their expected IR absorption regions include the ester carbonyl (C=O) stretch, the hydroxyl (O-H) stretch of the alcohol, and the various C-H, C-N, and C-O stretching and bending vibrations. spectroscopyonline.com The presence of three strong peaks around 1700 cm⁻¹, 1200 cm⁻¹, and 1100 cm⁻¹ is a characteristic pattern for esters, corresponding to the C=O and two C-O stretching vibrations. spectroscopyonline.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

|---|---|---|

| Hydroxyl (O-H) | Stretching | ~3400 (broad) |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H | Stretching | ~3000-2850 |

| Ester Carbonyl (C=O) | Stretching | ~1730-1715 |

| C=N and C=C (imidazole & biphenyl) | Stretching | ~1600-1450 |

| C-O (ester and alcohol) | Stretching | ~1300-1000 |

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to accurately determine the molecular weight and elemental composition of this compound. nih.gov This technique provides a precise mass measurement, which can be used to confirm the molecular formula C₄₅H₄₄N₆O₃. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the connectivity of the different structural components. whitman.edu For example, the loss of the ethyl group (-29 Da) or the ethoxy group (-45 Da) from the ester functionality is a common fragmentation pathway for ethyl esters. libretexts.org The fragmentation of the trityl group and the biphenyl-tetrazole moiety also produces characteristic ions that aid in structural confirmation. youtube.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Olmesartan medoxomil |

| Trityl Olmesartan Ethyl Ester (TOEE) |

| N-tritylolmesartan medoxomil |

Identification and Stereochemical Assignment of Imidazole Regioisomers

The synthesis of this compound, a key intermediate in the production of Olmesartan Medoxomil, has been historically understood to yield the N-1 isomer on the imidazole ring. rawdatalibrary.net However, recent investigations have revealed the presence of an unexpected and undesired regioisomeric impurity. rawdatalibrary.netacs.org This impurity, which shares the same molecular mass as the target compound, has been identified as the N-3 regioisomer. rawdatalibrary.netacs.org The discovery and subsequent characterization of this impurity are critical for ensuring the quality and purity of the final active pharmaceutical ingredient (API). acs.org

Characterization of N-3 Regioisomeric Impurities

During laboratory trials of the N-alkylation reaction to form this compound, an impurity was detected at a level of 0.2-0.3%. rawdatalibrary.netacs.org This impurity was suspected to be the N-3 regioisomer due to its identical molecular mass. To confirm this hypothesis, a specific five-step synthetic route involving a lactone ring-opening was designed and executed to produce the impurity in a targeted manner. rawdatalibrary.netacs.org

The synthesized impurity was then subjected to rigorous structural analysis. The resulting Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data were a perfect match for the suspected N-3 regioisomeric structure. rawdatalibrary.netacs.org The definitive confirmation of its stereochemical assignment came from Single Crystal X-ray Diffraction (SCXRD) analysis, which unambiguously established the compound as the N-3 regioisomer. rawdatalibrary.netacs.org This was the first time this particular regioisomer had been reported. acs.org

Further research has also focused on the downstream impurities that can arise from this N-3 regioisomer. rawdatalibrary.net It was discovered that the corresponding N-3 impurity of the final Olmesartan Medoxomil API is particularly problematic as it is inseparable from the API using the standard European Pharmacopoeia chromatography method. rawdatalibrary.netacs.org This co-elution introduces a significant risk in the quality control process, highlighting the importance of controlling the formation of the N-3 regioisomer at the intermediate stage. acs.org

Analytical Methodologies for Regioisomer Differentiation

A combination of advanced analytical techniques is essential for the differentiation and characterization of the N-1 and N-3 regioisomers of this compound. The primary methodologies employed are:

High-Performance Liquid Chromatography (HPLC): While the downstream N-3 impurity of the final API is difficult to separate under standard pharmacopoeia methods, HPLC is a crucial tool for detecting and quantifying the N-3 regioisomeric impurity at the this compound intermediate stage. rawdatalibrary.netacs.org Method development is focused on achieving baseline separation to allow for accurate quantification.

Mass Spectrometry (MS): MS is used to confirm that the impurity shares the same molecular mass as this compound, which is a key indicator of isomerism. rawdatalibrary.netacs.org High-resolution mass spectrometry (HRMS) can provide precise mass measurements to further support the identification. nih.govsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the exact molecular structure. nih.govsigmaaldrich.com The chemical shifts and coupling constants of the protons and carbons in the imidazole ring and its substituents will differ between the N-1 and N-3 regioisomers, allowing for their unambiguous differentiation.

Single Crystal X-ray Diffraction (SCXRD): SCXRD provides the most definitive structural evidence. rawdatalibrary.netacs.org By analyzing the diffraction pattern of a single crystal of the impurity, the precise three-dimensional arrangement of atoms can be determined, confirming the connectivity and stereochemistry of the N-3 regioisomer. sigmaaldrich.comdntb.gov.ua

These analytical techniques, when used in concert, provide a comprehensive framework for the identification, characterization, and control of regioisomeric impurities in the synthesis of Olmesartan Medoxomil.

Impurity Profiling, Formation Pathways, and Control Strategies for N Trityl Olmesartan Ethyl Ester

Identification and Characterization of Process-Related Impurities

The manufacturing process of N-Trityl Olmesartan (B1677269) Ethyl Ester can give rise to a variety of impurities through side reactions such as hydrolysis, detritylation, and isomerization.

During the synthesis and subsequent steps, the ethyl ester group of N-Trityl Olmesartan Ethyl Ester is susceptible to hydrolysis. This reaction can be promoted by the presence of bases or acids in the reaction mixture. The hydrolysis of the ethyl ester results in the formation of the corresponding carboxylic acid, known as N-Trityl Olmesartan Acid. Studies have shown that the formation of hydrolysis-related impurities can be a significant issue, leading to lower yields and complicating purification processes. nih.gov For instance, in the N-alkylation step to produce Trityl Olmesartan Ethyl Ester, ester hydrolysis is a known side reaction. nih.gov The use of specific catalysts, such as sodium iodide in subsequent esterification steps, has been shown to minimize the formation of such impurities. nih.gov

Table 1: Key Ester Hydrolysis Impurities

| Impurity Name | Parent Compound | Formation Pathway |

|---|---|---|

| N-Trityl Olmesartan Acid | This compound | Hydrolysis of the ethyl ester group |

The trityl (triphenylmethyl) protecting group on the tetrazole ring is labile and can be cleaved under acidic or certain basic conditions, a reaction known as detritylation. nih.govorbit.com This leads to the formation of Olmesartan Ethyl Ester. The detritylation can occur during the synthesis of this compound or in subsequent steps if not properly controlled. nih.gov The dipotassium (B57713) salt of olmesartan acid, formed after detritylation and hydrolysis, can react further to form other impurities. mdpi.comnih.gov The control of detritylation is crucial as the unprotected tetrazole can participate in subsequent, undesired reactions. nih.gov

Table 2: Key Detritylation Impurities

| Impurity Name | Parent Compound | Formation Pathway |

|---|---|---|

| Olmesartan Ethyl Ester synzeal.com | This compound | Cleavage of the N-trityl group |

Isomerization represents a significant challenge in the synthesis of olmesartan and its intermediates.

N-3 Imidazole (B134444) Regioisomer: An important regioisomeric impurity of this compound (TOEE) has been identified where the alkylation occurs at the N-3 position of the imidazole ring instead of the desired N-1 position. This N-3 regioisomeric impurity was detected at levels of 0.2–0.3% in laboratory batches and its structure was confirmed by NMR, mass spectrometry, and single-crystal X-ray diffraction. acs.org The formation of this isomer is significant because it can be carried through to the final API, and the resulting N-3 impurity of the API is difficult to separate from the main compound using standard pharmacopoeial methods. acs.org

N-1 and N-2 Tetrazole Regioisomers: While single-crystal X-ray diffraction studies have shown that N-tritylated intermediates of olmesartan medoxomil predominantly exist as the N-2 regioisomer on the tetrazole ring, the situation becomes more complex upon detritylation. mdpi.comnih.gov The resulting unprotected tetrazolic acids can exist as a mixture of 1H- and 2H-tautomeric forms. Subsequent alkylation reactions, for instance during the introduction of the medoxomil group, can lead to a mixture of N-1 and N-2 alkylated regioisomeric impurities. mdpi.comnih.gov These impurities, identified as N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan, have been observed in final API samples at levels between 0.02% and 0.18%. mdpi.com

Table 3: Key Regioisomeric Impurities

| Impurity Name | Parent Compound | Isomeric Position |

|---|---|---|

| N-3 Imidazole Regioisomer of TOEE acs.org | This compound | N-3 of the imidazole ring |

| N-1 Medoxomil Olmesartan mdpi.com | Olmesartan | N-1 of the tetrazole ring |

| N-2 Medoxomil Olmesartan mdpi.com | Olmesartan | N-2 of the tetrazole ring |

Dehydration of the tertiary alcohol on the imidazole side chain of this compound can lead to the formation of an anhydro or dehydro impurity. This impurity, referred to as Olmesartan Anhydro Acid N2-Trityl Ethyl Ester or Dehydro N2-Triphenylmethyl Olmesartan, is characterized by a double bond in the side chain. clearsynth.comallmpus.com The formation of such impurities is a potential degradation pathway that needs to be monitored and controlled.

Table 4: Key Dehydro Impurities

| Impurity Name | Parent Compound | Structural Change |

|---|---|---|

| Olmesartan Anhydro Acid N2-Trityl Ethyl Ester allmpus.com | This compound | Dehydration of the tertiary alcohol |

Mechanistic Understanding of Impurity Formation

A deeper understanding of the mechanisms behind impurity formation is essential for developing effective control strategies. This involves examining the kinetics and thermodynamics of the various side reactions.

The formation of process-related impurities is governed by the kinetics and thermodynamics of the competing chemical reactions.

Ester Hydrolysis and Detritylation: The hydrolysis of the ethyl ester and the cleavage of the trityl group are often acid or base-catalyzed. The rates of these reactions are dependent on the pH, temperature, and solvent polarity. For example, the detritylation reaction is a key step in the synthesis of the final API and is typically carried out under controlled acidic conditions. sci-hub.se However, premature detritylation during the synthesis of the intermediate is undesirable. The stability of this compound is therefore a critical factor, and kinetic studies can help define process parameters that minimize the formation of these impurities. Research has shown that controlling the amount of unreacted starting materials and using specific reagents can effectively limit these side reactions, indicating a form of kinetic control. nih.gov

Regioisomer Formation: The formation of the N-3 imidazole regioisomer is a result of the competing nucleophilicity of the different nitrogen atoms in the imidazole ring during the N-alkylation step. acs.org The ratio of the desired N-1 product to the N-3 impurity is influenced by factors such as the solvent, temperature, and the nature of the base used. acs.org Similarly, the formation of N-1 and N-2 regioisomers on the tetrazole ring after detritylation is governed by the relative stability of the tautomers and the kinetics of the subsequent alkylation reaction. mdpi.comnih.gov Under highly acidic conditions, protonation at the N-4 position can lead to a symmetrical tetrazole cation, making the N-2 position more nucleophilic and favoring the formation of the N-2 alkylated product. sci-hub.se

Solvent Effects: The choice of solvent can significantly impact the reaction pathways and impurity profile. The solubility of this compound in various organic solvents has been studied, which is crucial for crystallization and purification processes that are designed to remove impurities. researchgate.net The solvent can influence the rate of reactions and can also affect the conformational equilibrium of the molecule, potentially influencing the propensity for side reactions. researchgate.net

By carefully controlling reaction conditions such as temperature, reaction time, pH, and solvent, and by using appropriate purification techniques, the levels of these process-related impurities can be effectively managed to ensure the high quality of the this compound intermediate and the final Olmesartan Medoxomil API.

Influence of Reaction Parameters on Impurity Profile

The formation of impurities during the synthesis of this compound is significantly influenced by various reaction parameters, including temperature, reaction time, and the choice of reagents and solvents. The N-alkylation step, where the imidazole ethyl ester derivative is reacted with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide, is a critical stage where several impurities can arise. nih.gov

Key impurities that can form during this stage include those resulting from ester hydrolysis and detritylation. nih.gov The lower yield of the desired product is often attributed to the formation of these impurities. nih.gov For instance, impurities can be formed by the hydrolysis of the ester group in both the starting material and the product. nih.gov Additionally, detritylation of the trityl protecting group from the tetrazole ring can occur, leading to further side products. nih.gov

The reaction temperature and duration are critical factors to control. In a typical procedure, the N-alkylation reaction is carried out at a temperature of 40-45°C for about 12 hours. nih.gov A patent for the preparation of Olmesartan Medoxomil suggests that the alkylation step can be performed at a temperature between 20 and 90°C, preferably between 30 and 60°C, with a reaction time of 0.5 to 24 hours, preferably 1 to 4 hours. google.com Deviations from the optimal temperature and time can lead to an increased level of impurities.

Another significant impurity is the N-3 regioisomer of Trityl Olmesartan Ethyl Ester (TOEE). An undesired impurity, detected at a level of 0.2–0.3%, was identified as the N-3 regioisomeric impurity of TOEE, which has the same molecular mass as the desired N-1 isomer. acs.org The formation of this regioisomer is a critical aspect of the impurity profile. It has been established that N-tritylated intermediates of Olmesartan exist exclusively as the N-2-trityl regioisomer, a crucial detail for understanding and controlling isomeric impurities. dntb.gov.ua

The following table summarizes the influence of key reaction parameters on the impurity profile of this compound:

Table 1: Influence of Reaction Parameters on Impurity Formation

| Reaction Parameter | Potential Impact on Impurity Profile |

|---|---|

| Temperature | Elevated temperatures can increase the rate of side reactions, such as ester hydrolysis and detritylation. nih.govgoogle.com |

| Reaction Time | Prolonged reaction times may lead to higher levels of degradation products and by-products. nih.govgoogle.com |

| Base | The type and amount of base used can influence the extent of side reactions. Stronger bases may promote hydrolysis. google.com |

| Solvent | The polarity and proticity of the solvent can affect reaction rates and the solubility of reactants and impurities. google.commdpi.com |

Strategies for Impurity Control and Minimization in Synthesis

Effective control of the impurity profile of this compound requires a multi-faceted approach, encompassing the careful selection of reagents and solvents, as well as the implementation of in-process controls.

The choice of reagents and solvents plays a pivotal role in managing the formation of impurities. In the N-alkylation step for the synthesis of this compound, polar aprotic solvents such as N,N-Dimethylacetamide (DMA), N,N-dimethylformamide (DMF), 1-methyl-2-pyrrolidone, and dimethylsulfoxide (DMSO) are commonly used. nih.govgoogle.com The selection of the solvent is critical as it can influence the reaction kinetics and the impurity profile. For instance, the use of DMA as a solvent has been reported in a process that yields highly pure Trityl Olmesartan Medoxomil. nih.gov The solubility of this compound in various organic solvents has been studied, which can aid in the selection of appropriate solvents for reaction and purification. researchgate.net

The choice of base is also critical. While various bases can be used, such as potassium carbonate and lithium hydroxide (B78521), the use of a "soft base" has been proposed to minimize impurity formation. nih.govgoogle.com The use of catalytic sodium iodide (NaI) in the subsequent esterification step has been shown to minimize ester hydrolysis and detritylation, thereby preventing the formation of certain impurities. nih.gov

A study on the synthesis of Olmesartan Medoxomil highlighted that controlling the particle size of the base (anhydrous K2CO3) and implementing a specific isolation procedure can lead to a high yield (90%) and purity of Trityl Olmesartan Ethyl Ester. nih.gov

The following table outlines the recommended selection of reagents and solvents for managing the impurity profile:

Table 2: Reagent and Solvent Selection for Impurity Control

| Reagent/Solvent | Recommendation for Impurity Management | Rationale |

|---|---|---|

| Solvent | N,N-Dimethylacetamide (DMA) | Has been shown to be effective in producing high-purity product. nih.gov |

| Base | Powdered anhydrous Potassium Carbonate (K2CO3) with reduced particle size | Improved reaction kinetics and yield. nih.gov |

| Catalyst (in subsequent steps) | Sodium Iodide (NaI) | Minimizes ester hydrolysis and detritylation. nih.gov |

In-process control (IPC) and monitoring are essential for ensuring the quality of this compound. High-Performance Liquid Chromatography (HPLC) is a key analytical technique used to monitor the progress of the reaction and to detect and quantify impurities. acs.orgsci-hub.se An HPLC method was specifically developed to control for an N-Alkyl impurity in Olmesartan Medoxomil, demonstrating the importance of tailored analytical methods. sci-hub.se

During the synthesis, it is crucial to monitor for the formation of key impurities. For example, the unreacted starting material, 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide, should be limited to no more than 2% at the end of the reaction to control the formation of certain impurities. nih.gov

Statistical methods like Design of Experiments (DoE) can be employed to understand and control the formation of impurities. By systematically varying reaction parameters, the key factors influencing impurity formation can be identified and optimized to suppress their generation to levels below 0.1%. sci-hub.se

In one study, investigations focusing on impurity tracing and control strategies for downstream impurities originating from the N-3 regioisomeric impurity of TOEE were conducted to meet quality control requirements. acs.org This highlights the importance of not only controlling impurities in the immediate step but also understanding their fate in subsequent stages of the synthesis.

The following table summarizes key in-process control and monitoring techniques:

Table 3: In-Process Control and Monitoring Techniques

| Technique | Application in Impurity Control |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Monitoring reaction completion, detecting and quantifying impurities, including regioisomers. acs.orgsci-hub.se |

| Limiting Reactants | Controlling the amount of unreacted starting materials to prevent the formation of related impurities. nih.gov |

| Design of Experiments (DoE) | Systematically optimizing reaction parameters to minimize impurity formation. sci-hub.se |

| Impurity Tracing | Identifying the origin and fate of impurities throughout the synthetic process. acs.org |

Purification and Crystallization Methodologies for N Trityl Olmesartan Ethyl Ester

Optimization of Purification Techniques

To obtain N-Trityl Olmesartan (B1677269) Ethyl Ester with the required purity, various optimization strategies are employed, primarily focusing on chromatographic separation and recrystallization.

Column chromatography is a frequently utilized method for the purification of N-Trityl Olmesartan Ethyl Ester and related intermediates. nih.gov This technique is particularly effective for separating the desired product from reaction byproducts and isomeric impurities.

Detailed research findings indicate the use of silica (B1680970) gel as the stationary phase. nih.govorbit.com The separation is typically achieved using a gradient elution system. For instance, isomers of related N-tritylated compounds have been successfully separated using an ethyl acetate (B1210297) (AcOEt)/hexanes gradient, ranging from 50% to 100% ethyl acetate. nih.gov In another established method for a similar intermediate, crude product was dissolved in ethyl acetate, adsorbed onto silica gel, and purified via chromatography using a solvent system of n-hexane and ethyl acetate with a mixing ratio that changed from 8:2 to 3:7. orbit.com

Recrystallization is a fundamental technique for enhancing the purity of this compound after initial isolation. google.com The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which facilitates the formation of pure crystals. Acetone (B3395972) is a commonly reported solvent for the recrystallization of related tritylated olmesartan intermediates. google.com In one instance, recrystallization from acetone increased the HPLC purity of trityl olmesartan medoxomil from 93.1% to 96.3% area. google.com

A specific isolation and purification procedure for this compound involves adding acetone to the reaction mass, which results in a slurry. nih.gov Subsequently, an anti-solvent, diisopropylether, is added to the concentrated organic layer to precipitate the product. nih.gov The resulting slurry is cooled to between 0–5°C and stirred before filtration to yield the purified compound. nih.gov This method has been shown to produce the final product in 90% yield with a purity of 99.47% by HPLC. nih.gov

Solvent System Selection for Crystallization and Isolation

The choice of solvent is paramount in the crystallization and isolation of this compound, as it directly affects solubility, crystal growth, and, ultimately, product purity.

Extensive solubility studies have been conducted to identify optimal solvents for the purification and recrystallization of this compound. acs.orgacs.org The solubility of the compound has been measured in thirteen different organic solvents at temperatures ranging from 278.15 K to 318.15 K. acs.org

The results consistently show that the mole fraction solubility is highest in cyclohexanone (B45756), followed by N,N-dimethylacetamide (DMAC). acs.orgacs.org At 318.15 K, the mole fraction solubility in cyclohexanone was 2.110 × 10⁻², and in DMAC, it was 1.476 × 10⁻². acs.orgacs.org These findings have led to the optimization of cyclohexanone and DMAC as suitable solvents for industrial purification and recrystallization processes. acs.orgacs.org The high solubility in these solvents allows for efficient dissolution of the crude product, while controlled changes in conditions can then induce crystallization.

Interactive Data Table: Solubility of this compound at 318.15 K

| Solvent | Mole Fraction Solubility (x10⁻³) |

| Cyclohexanone | 21.10 |

| N,N-Dimethylacetamide (DMAC) | 14.76 |

| Toluene | 12.37 |

| Ethyl acetate | 6.993 |

| N,N-Dimethylformamide (DMF) | 5.527 |

| Acetone | 4.174 |

| Acetonitrile (B52724) | 0.9013 |

| 1-Butanol | 0.5878 |

| n-Propanol | 0.5192 |

| Isobutanol | 0.4717 |

| Ethanol | 0.3181 |

| Isopropanol | 0.2281 |

| Methanol (B129727) | 0.1755 |

| Data sourced from the Journal of Chemical & Engineering Data. acs.orgacs.org |

Anti-solvent crystallization is a key strategy for isolating this compound. rsc.orgmt.com This technique involves adding a solvent in which the compound is poorly soluble (the anti-solvent) to a solution of the compound, thereby reducing its solubility and inducing precipitation. mdpi.com

In the synthesis of related intermediates, the reaction mixture is often poured into water to precipitate the product. google.com For this compound specifically, a process has been developed where acetone is used as the solvent and diisopropylether is used as the anti-solvent. nih.gov The addition of diisopropylether to the concentrated solution effectively triggers the crystallization of the pure product. nih.gov Similarly, solvent mixtures like acetone and water are used in purification processes, where the product is precipitated from the solution. google.com

Impact of Crystallization Parameters on Product Yield and Purity

The parameters of the crystallization process, such as temperature, cooling rate, and anti-solvent addition rate, have a significant impact on the final product's yield and purity. mt.com Controlling these variables is crucial for optimizing the crystallization outcome.

In the case of this compound, a specific protocol highlights the importance of temperature control. nih.gov After the addition of the anti-solvent diisopropylether, the resulting slurry is cooled to 0–5°C and stirred for a period before filtration. nih.gov This cooling step maximizes the yield by reducing the solubility of the product in the solvent mixture, ensuring that a greater amount of the compound crystallizes out of the solution. The subsequent filtration and drying under reduced pressure result in a high yield (90%) and high purity (99.47%) product. nih.gov The rate of anti-solvent addition can also influence crystal size and shape, which in turn affects purity and handling properties like filtration. mt.com A slower addition rate generally leads to larger, more well-formed crystals, which can result in higher purity. mt.com

Temperature Cycling and Cooling Rate Effects

Temperature control is a critical factor in the crystallization of this compound from solution. The purification process typically involves dissolving the crude ester in a suitable solvent system at an elevated temperature, followed by a controlled cooling phase to induce supersaturation and subsequent crystallization.

Detailed research and process descriptions outline specific temperature protocols for the isolation of this compound and its closely related derivatives. For instance, one method involves dissolving the crude product and then cooling the resulting slurry to a temperature range of 0–5°C to precipitate the crystalline solid. nih.gov Similarly, for the related intermediate Trityl Olmesartan Medoxomil, a common procedure is to dissolve the material at 40–80°C and then initiate crystallization by cooling to between -5°C and 10°C. google.com

The rate of cooling is a particularly influential parameter in crystallization. While the available literature does not always explicitly state the cooling rate in terms of °C/min, the described procedures of holding the slurry at a low temperature for extended periods, such as four hours, imply a controlled cooling and aging process. google.com The cooling rate directly governs the rate of supersaturation generation. researchgate.net A rapid cooling rate can lead to high supersaturation levels, which may cause uncontrolled, rapid nucleation, resulting in smaller crystals and a broader crystal size distribution. researchgate.net Conversely, a slower, more controlled cooling profile allows for orderly crystal growth, which typically yields larger, more uniform crystals with higher purity, a desirable outcome for pharmaceutical intermediates.

| Compound | Dissolution Temperature (°C) | Crystallization Temperature (°C) | Solvent System | Source |

|---|---|---|---|---|

| This compound | 35-40 | 0-5 | Acetone / Water | nih.gov |

| Trityl Olmesartan Medoxomil | 40-80 | -5 to 10 | Acetonitrile / Sodium Carbonate Solution | google.com |

| Trityl Olmesartan Medoxomil | Not specified | 0-5 | Ethyl Acetate / Isopropyl Acetate / Methanol | google.com |

Stirring Conditions and Crystal Morphology

Agitation through stirring is another fundamental parameter in the crystallization process, working in tandem with temperature control to define the final product's characteristics. Stirring is essential for maintaining homogeneity within the crystallizer, ensuring uniform temperature distribution and preventing localized concentration gradients. This controlled environment promotes consistent nucleation and crystal growth, which is vital for achieving a reproducible crystal size distribution and morphology.

In documented procedures, stirring is consistently applied after the cooling phase to facilitate the crystallization. For example, upon cooling a slurry of this compound to 0–5°C, it is stirred for a period of 30 minutes to ensure complete precipitation. nih.gov In other protocols involving the related medoxomil intermediate, the crystallization slurry is stirred for several hours, for instance, four hours at 0-5°C, to maximize yield and control crystal properties. google.com

| Compound | Stirring Temperature (°C) | Stirring Duration | Source |

|---|---|---|---|

| This compound | 0-5 | 30 minutes | nih.gov |

| Trityl Olmesartan Medoxomil | 0-5 | 4 hours | google.com |

| Trityl Olmesartan Medoxomil | 20-30 | 1 hour | google.com |

| Trityl Olmesartan Medoxomil | 0-5 | 30 minutes | google.com |

Stability and Degradation Studies of N Trityl Olmesartan Ethyl Ester

Forced Degradation Studies and Stress Testing Protocols

Forced degradation, or stress testing, is crucial for identifying the likely degradation products of a drug substance and establishing its intrinsic stability. researchgate.net While comprehensive forced degradation studies specifically targeting N-Trityl Olmesartan (B1677269) Ethyl Ester are not extensively published, significant insights can be drawn from stress tests on the final API, Olmesartan Medoxomil, and from the chemical behavior of the compound during its synthesis. srce.hrnih.govnih.gov Stress testing typically involves exposing the compound to hydrolytic, oxidative, photolytic, and thermal stress to simulate harsh conditions. nih.gov

The structure of N-Trityl Olmesartan Ethyl Ester features two key functional groups susceptible to hydrolysis: the ethyl ester and the N-trityl protected tetrazole. These groups exhibit opposing lability under acidic and basic conditions.

Acid-Catalyzed Hydrolysis: The most significant degradation pathway under acidic conditions is the cleavage of the trityl (triphenylmethyl) protecting group from the tetrazole ring. total-synthesis.com The trityl group is notoriously acid-labile, and its removal is a standard step in the synthesis of sartans, often achieved using acids like aqueous acetic acid, hydrochloric acid, or sulfuric acid. nih.govgoogle.com The mechanism proceeds via protonation of a nitrogen atom on the tetrazole ring, which facilitates the departure of the highly stable trityl cation. total-synthesis.com This deprotection yields Olmesartan Ethyl Ester and triphenylmethanol (B194598) as a byproduct. sci-hub.se Studies on the final API, Olmesartan Medoxomil, confirm significant degradation under acidic stress. srce.hrnih.govnih.gov

Base-Catalyzed Hydrolysis: Under basic or alkaline conditions, the primary site of degradation is the ethyl ester functional group. nih.gov This reaction, known as saponification, involves the hydrolysis of the ester to form the corresponding carboxylate salt, N-Trityl Olmesartan carboxylic acid. This step is a planned transformation in the one-pot synthesis of Olmesartan Medoxomil, typically using potassium hydroxide (B78521) (KOH). nih.govnih.gov However, this process is not without complications. Undesired deprotection of the trityl group can also occur during basic hydrolysis, leading to the formation of Olmesartan acid as an impurity. nih.gov This highlights the delicate balance required in controlling reaction conditions to achieve selective ester hydrolysis without premature deprotection. nih.gov

Direct studies on the oxidative degradation of this compound are limited in the available literature. However, forced degradation studies performed on Olmesartan Medoxomil show that the molecule is susceptible to oxidative stress, for instance, when exposed to hydrogen peroxide (H2O2). srce.hrnih.gov Given that this compound shares the same core imidazole (B134444) and biphenyl-tetrazole structure, it is reasonable to infer that it would also be vulnerable to oxidation. Potential sites for oxidation include the imidazole ring and the propyl side chain. The specific degradation products resulting from oxidative stress on this particular intermediate have not been fully characterized in the reviewed literature.

The photostability of this compound is influenced by its constituent chromophores: the biphenyl-tetrazole system and the trityl group. Studies on Olmesartan Medoxomil have shown that the drug is relatively stable under photolytic stress conditions as per ICH guidelines. srce.hrnih.gov However, the trityl group itself can be photochemically active. While often stable, trityl groups can undergo decomposition under UV light. rsc.org Furthermore, modified trityl groups are sometimes specifically designed as photolabile protecting groups. nih.govresearchgate.net The tetrazole ring system can also undergo photochemical transformations, often leading to ring cleavage and the extrusion of molecular nitrogen. nih.gov Without direct experimental data on this compound, it can be hypothesized that while the core olmesartan structure is largely photostable, the presence of the trityl group could introduce a potential pathway for photolytic degradation, though this may require specific wavelengths or conditions.

The thermal stability of this compound is a critical parameter, particularly as its synthesis and subsequent reactions can involve elevated temperatures. Research notes that the product resulting from the hydrolysis of this compound can decompose at higher temperatures, although specific thresholds are not defined. nih.gov Studies on related nitrogen-rich heterocyclic esters indicate they are generally thermally stable up to 250 °C, after which they decompose via radical mechanisms involving the homolytic cleavage of C-C, C-N, and C-O bonds. nih.gov The trityl group itself is generally stable, with some derivatives decomposing only at temperatures above 300 °C. rsc.org Therefore, thermal degradation of this compound would likely involve the decomposition of the heterocyclic systems at very high temperatures rather than the loss of the trityl group or ester.

Identification and Characterization of Degradation Products

The primary degradation products of this compound that have been identified are linked to its hydrolytic instability. These products are often considered process-related impurities in the synthesis of Olmesartan Medoxomil. mdpi.com

| Stress Condition | Degradation Pathway | Identified Degradation Product(s) | Reference |

| Acid-Catalyzed Hydrolysis | Cleavage of N-Trityl group | Olmesartan Ethyl Ester, Triphenylmethanol | sci-hub.se |

| Base-Catalyzed Hydrolysis | Saponification of Ethyl Ester | N-Trityl Olmesartan Carboxylic Acid (Salt) | nih.gov |

| Base-Catalyzed Hydrolysis | Cleavage of N-Trityl group | Olmesartan Acid | nih.gov |

This table is based on known hydrolytic reactions and may not be exhaustive for all potential degradation pathways.

Mechanistic Insights into Degradation Processes and Stability Implications

The degradation pathways of this compound are rooted in the distinct chemical reactivity of its ester and N-trityl protecting groups. The key stability challenge arises from the compound's dual and opposing sensitivity to pH.

The mechanism of acid-catalyzed degradation involves the protonation of a nitrogen atom in the tetrazole ring. This weakens the C-N bond connecting the trityl group, leading to its cleavage and the formation of a highly resonance-stabilized triphenylmethyl (trityl) cation. total-synthesis.com This reaction is facile and is the basis for the use of trityl as an acid-labile protecting group.

Conversely, the base-catalyzed degradation follows the classic saponification mechanism. A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester. This leads to a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form a carboxylate.

Role of the Trityl Protecting Group in Compound Stability

The trityl (triphenylmethyl) group plays a fundamental role in the synthetic strategy for olmesartan and related sartan molecules by providing temporary protection to the acidic tetrazole ring. mdpi.comresearchgate.net This protection is essential to prevent unwanted side reactions at the tetrazole nitrogen atoms during the modification of other parts of the molecule. nih.gov

Key functions and stability aspects of the trityl protecting group include:

Steric Hindrance : The trityl group is exceptionally bulky, which provides significant steric hindrance around the tetrazole ring. This bulkiness prevents reagents intended for other functional groups from reacting with the tetrazole nitrogens.

Acid Sensitivity : The stability of the trityl ether linkage is highly dependent on pH. It is stable to a wide range of chemical conditions, including basic and nucleophilic environments, but it is readily cleaved under acidic conditions. sci-hub.se This allows for its selective removal at a specific stage in the synthesis without affecting other acid-labile groups if conditions are carefully controlled. The deprotection process typically involves treatment with acids like acetic acid or hydrochloric acid. nih.govsemanticscholar.org

Regioselectivity : Single-crystal X-ray diffraction (SCXRD) studies have definitively shown that the trityl group attaches to the N-2 position of the tetrazole ring in olmesartan intermediates. nih.govresearchgate.netdntb.gov.ua This specific attachment (N-2 tritylation) ensures that subsequent reactions proceed as intended, leading to the correct final product structure. nih.gov The retention of the N-2 trityl position is crucial throughout the synthesis until the final deprotection step. mdpi.com

Impurity Prevention : By protecting the tetrazole moiety, the trityl group prevents the formation of N-1 and N-2 alkyl regioisomeric impurities that would otherwise form during alkylation steps. mdpi.comresearchgate.net The premature loss of the trityl group, for example during the saponification of the ethyl ester, is a critical step to control, as the resulting free tetrazole can lead to these hard-to-separate impurities. mdpi.comnih.gov

Computational Chemistry and Theoretical Studies on N Trityl Olmesartan Ethyl Ester

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations offer a microscopic view of the conformational preferences and stability of N-Trityl Olmesartan (B1677269) Ethyl Ester. These methods are crucial for understanding the molecule's behavior at a fundamental level.

Conformational Analysis and Energetic Landscapes

The conformational flexibility of N-Trityl Olmesartan Ethyl Ester is primarily dictated by the rotational freedom around several single bonds. The most significant of these are the bonds connecting the biphenyl (B1667301) rings, the bond between the biphenyl moiety and the tetrazole ring, and the bonds associated with the bulky trityl group and the ethyl ester.

While specific energetic landscapes for this compound are not extensively reported in the literature, it is anticipated that the molecule exists as a mixture of several low-energy conformers in solution. The relative populations of these conformers would be influenced by both intramolecular interactions (e.g., steric repulsion, hydrogen bonding) and intermolecular interactions with the solvent. Computational methods such as molecular mechanics (MM) and density functional theory (DFT) are well-suited to explore these conformational possibilities and to calculate the relative energies of different conformers.

Prediction of Regioisomeric Stabilities (e.g., Tetrazole and Imidazole (B134444) Ring Systems)

The synthesis of this compound involves the alkylation of both a tetrazole and an imidazole ring system, each presenting the possibility of forming different regioisomers.

Tetrazole Ring System: The tritylation of the tetrazole ring can, in principle, occur at either the N-1 or N-2 position. However, experimental studies using single-crystal X-ray diffraction (SCXRD) have conclusively shown that the trityl group is exclusively located at the N-2 position of the tetrazole ring in this compound and related sartan intermediates. researchgate.netacs.org

Theoretical calculations on similar systems, such as the sulfonylation of tetrazoles, suggest that the regioselectivity is primarily governed by steric hindrance rather than electronic effects. The bulky trityl group would experience significant steric clashes with the biphenyl substituent if it were to attach at the N-1 position. In contrast, the N-2 position is sterically more accessible, leading to a lower energy transition state and a more stable product. DFT calculations could quantify this energy difference, confirming the experimental observations.

Imidazole Ring System: The N-alkylation of the imidazole precursor with the tritylated biphenyl methyl bromide can also lead to regioisomers. The primary product is the N-1 alkylated imidazole derivative. However, recent studies have identified an unexpected N-3 regioisomeric impurity in laboratory trials, albeit at low levels (0.2–0.3%). mdpi.com The formation of this impurity highlights the complexity of the reaction. Computational studies could be employed to compare the thermodynamic stabilities of the N-1 and N-3 isomers and to investigate the kinetic barriers for their formation.

Reaction Mechanism Simulations for Synthesis and Degradation

Understanding the reaction mechanisms involved in the synthesis and degradation of this compound is critical for optimizing reaction conditions and minimizing impurity formation.

Transition State Analysis for N-Alkylation Pathways

The formation of this compound involves the N-alkylation of the imidazole ring with a tritylated biphenyl methyl bromide derivative. This reaction is believed to proceed via an SN2 mechanism. Transition state analysis using quantum chemical methods can provide detailed information about the energy barrier of this reaction and the structure of the transition state.

Factors that would influence the transition state energy include the nature of the solvent, the base used, and the steric and electronic properties of the reactants. For instance, the bulky substituents on both the imidazole and the biphenyl moiety would likely lead to a more crowded transition state, potentially slowing down the reaction rate. Computational analysis could also shed light on the competitive formation of the N-1 and N-3 regioisomers on the imidazole ring by comparing the activation energies for the two pathways.

Investigation of Hydrolysis and Detritylation Mechanisms

Hydrolysis: The ethyl ester group in this compound is susceptible to hydrolysis, particularly under basic or acidic conditions. This reaction is a key step in the subsequent conversion to Olmesartan medoxomil. Computational modeling can elucidate the mechanism of this hydrolysis. In a basic medium, the reaction likely proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. Molecular dynamics simulations can be used to model the role of water molecules in stabilizing the transition state.

Detritylation: The trityl group is a protecting group that is removed in the final stages of Olmesartan medoxomil synthesis. This deprotection is typically carried out under acidic conditions. The mechanism involves the protonation of one of the tetrazole nitrogen atoms, followed by the departure of the highly stable trityl cation. The stability of the trityl cation is a key driving force for this reaction. Computational studies can model the protonation step and the subsequent C-N bond cleavage, providing insights into the reaction kinetics and the factors that can influence the efficiency of the detritylation process. Unwanted detritylation can also occur as a side reaction during synthesis. oregonstate.edu

Solvent Effects and Solvation Models in Synthesis and Purification

The choice of solvent is crucial in the synthesis and purification of this compound, as it can significantly impact reaction rates, regioselectivity, and solubility.

Experimental studies have determined the solubility of this compound in various organic solvents. For example, at 318.15 K, the mole fraction solubility is highest in cyclohexanone (B45756), followed by N,N-dimethylacetamide (DMAC), toluene, and ethyl acetate (B1210297), with much lower solubility in alcohols like methanol (B129727) and ethanol. nih.gov This data is invaluable for selecting appropriate solvents for reaction and crystallization.

Interactive Table: Solubility of this compound in Various Solvents at 318.15 K

| Solvent | Mole Fraction Solubility (x 10⁻³) |

| Cyclohexanone | 21.10 |

| N,N-Dimethylacetamide (DMAC) | 14.76 |

| Toluene | 12.37 |

| Ethyl Acetate | 6.99 |

| N,N-Dimethylformamide (DMF) | 5.53 |

| Acetone (B3395972) | 4.17 |

| Acetonitrile (B52724) | 0.90 |

| 1-Butanol | 0.59 |

| n-Propanol | 0.52 |

| Isobutanol | 0.47 |

| Ethanol | 0.32 |

| Isopropanol | 0.23 |

| Methanol | 0.18 |

Data from J. Chem. Eng. Data 2022, 67, 12, 3838–3849. nih.gov

Computational solvation models can be used to predict and rationalize these experimental solubility trends. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. These models are computationally efficient and can provide good qualitative predictions of solubility.

More sophisticated explicit solvent models, where individual solvent molecules are included in the simulation, can provide a more detailed picture of the solute-solvent interactions, including specific hydrogen bonding. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a particularly powerful method that combines quantum chemical calculations with statistical thermodynamics to predict thermodynamic properties like solubility with high accuracy. Such models can be used to screen for optimal solvents for crystallization and to understand the formation of solvates, thereby guiding the development of robust and efficient purification processes.

Linear Solvation Energy Relationships (LSER) Applications

To investigate the solvent effects on the solubility of this compound, the Kamlet-Taft Linear Solvation Energy Relationship (KAT-LSER) model has been applied. acs.org This model is a powerful tool in physical organic chemistry used to correlate and understand solvent-solute interactions based on the additive contributions of different solvent properties.

The general form of the KAT-LSER equation is:

log(SP) = SP₀ + aα + bβ + sπ *

where:

SP is the solute property of interest (in this case, solubility).

SP₀ is the property in a reference, non-interacting solvent.

α is the solvent's hydrogen-bond acidity (HBA).

β is the solvent's hydrogen-bond basicity (HBB).

π * is the solvent's dipolarity/polarizability.

a , b , and s are solute-dependent coefficients that quantify the sensitivity of the solute to each respective solvent property.

In the study of this compound, the KAT-LSER model was used to analyze the influence of different solvent characteristics on its solubility. acs.org The analysis of the solvent effects provides insights into the nature of the intermolecular forces that govern the dissolution process. By fitting the experimental solubility data to the KAT-LSER model, the relative importance of the solvent's ability to donate or accept hydrogen bonds and its polarity can be determined. This information is vital for selecting appropriate solvents for industrial applications, such as crystallization, where controlling solubility is paramount. acs.org

Prediction of Solubility Behavior in Different Solvents

The solubility of this compound has been experimentally determined in thirteen different organic solvents at various temperatures. acs.org These empirical data are essential for validating and developing predictive models for solubility. One such predictive model used in this context is the modified Apelblat equation, which was found to be highly suitable for correlating the dissolution behavior of this compound. acs.org

The experimental mole fraction solubility of this compound was measured at 318.15 K, revealing a wide range of solubilities in different organic solvents. acs.org The highest solubility was observed in cyclohexanone, while the lowest was in methanol. acs.org These findings suggest that specific solute-solvent interactions, rather than simple polarity, play a significant role in the dissolution of this large, complex molecule.

Based on these solubility studies, cyclohexanone and N,N-dimethylacetamide (DMAC) were identified as optimal organic solvents for the purification and recrystallization of this compound in pharmaceutical manufacturing. acs.org

Below is a table summarizing the mole fraction solubility of this compound in various organic solvents at 318.15 K.

| Solvent | Mole Fraction Solubility (x 10⁻³) at 318.15 K |

| Cyclohexanone | 21.10 |

| N,N-Dimethylacetamide (DMAC) | 14.76 |

| Toluene | 12.37 |

| Ethyl acetate | 6.993 |

| N,N-Dimethylformamide (DMF) | 5.527 |

| Acetone | 4.174 |

| Acetonitrile | 0.9013 |

| 1-Butanol | 0.5878 |

| n-Propanol | 0.5192 |

| Isobutanol | 0.4717 |

| Ethanol | 0.3181 |

| Isopropanol | 0.2281 |

| Methanol | 0.1755 |

Data sourced from the Journal of Chemical & Engineering Data. acs.org

Analytical Method Development and Validation for N Trityl Olmesartan Ethyl Ester and Its Impurities

Development of Stability-Indicating High-Performance Liquid Chromatography (HPLC) Methods

A stability-indicating HPLC method is crucial for separating the main compound from its potential impurities and degradation products, which might form during synthesis or upon storage. semanticscholar.orgresearchgate.netresearchgate.net The development of such a method for N-Trityl Olmesartan (B1677269) Ethyl Ester involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation.

Method Optimization for Separation of Impurities and Degradation Products

The primary goal of method optimization is to achieve adequate resolution between N-Trityl Olmesartan Ethyl Ester, its process-related impurities, and any products formed under stress conditions. researchgate.net Stress testing, also known as forced degradation, exposes the drug intermediate to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradation products. researchgate.netresearchgate.net

For instance, studies on the related compound Olmesartan Medoxomil have shown significant degradation in acidic and alkaline media, with minimal degradation under thermal stress and stability under photolytic conditions. researchgate.net This information is valuable for anticipating the types of degradation products that might be relevant for this compound and ensuring the analytical method can separate them.

The optimization process often involves a systematic evaluation of:

Mobile Phase Composition: Adjusting the ratio of organic solvents (like acetonitrile (B52724) and methanol) to the aqueous buffer. nih.gov

pH of the Mobile Phase: The pH can significantly influence the retention and peak shape of ionizable compounds. rjptonline.org

Flow Rate: Affects analysis time and resolution. sci-hub.se

Column Temperature: Can improve peak shape and resolution.

A well-optimized method will be able to separate known impurities, such as those arising from the synthesis process, as well as any new peaks that appear during forced degradation studies. chemmethod.com

Chromatographic Column and Mobile Phase Selection

The choice of the stationary phase (the column) and the mobile phase is fundamental to achieving successful chromatographic separation. rjptonline.org

Chromatographic Column: For the analysis of relatively non-polar compounds like this compound, reversed-phase HPLC is the most common approach. sci-hub.se C18 (octadecylsilyl) columns are widely used due to their hydrophobicity and ability to retain and separate a broad range of compounds. researchgate.netresearchgate.net The selection of a specific C18 column often depends on factors like particle size, pore size, and surface area, which influence efficiency and resolution. Other stationary phases, such as C8, may also be considered depending on the specific separation challenge. srce.hrnih.gov

Mobile Phase: The mobile phase in reversed-phase HPLC typically consists of a mixture of water or an aqueous buffer and an organic solvent. rjptonline.org

Organic Solvents: Acetonitrile and methanol (B129727) are the most frequently used organic modifiers. Acetonitrile often provides better peak shapes and lower UV cutoff, while methanol is a more economical choice. rjptonline.org

Aqueous Phase: A buffer is often necessary to control the pH and ensure reproducible retention times for ionizable analytes. Phosphate and acetate (B1210297) buffers are common choices. researchgate.netrjptonline.org The pH of the mobile phase is a critical parameter that must be carefully selected and controlled. rjptonline.org For instance, a mobile phase consisting of methanol and water (60:40, v/v) with the pH adjusted to 3.75 with o-phosphoric acid has been used for the related compound Olmesartan Medoxomil. researchgate.net

The selection process is often iterative, involving screening different combinations of columns and mobile phases to find the optimal conditions for separating this compound from its impurities. rjptonline.orgsrce.hr

Validation of Analytical Methods (Specificity, Linearity, Accuracy, Precision, Robustness)

Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. researchgate.netnih.gov Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). srce.hrnih.gov The key validation parameters include:

Specificity: This demonstrates the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. srce.hrdemarcheiso17025.com In the context of this compound, specificity is confirmed by showing that the peaks of impurities and degradation products are well-resolved from the main compound peak. researchgate.net

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. demarcheiso17025.comnih.gov A linear relationship is typically established by analyzing a series of solutions of known concentrations and plotting the peak area response against the concentration. The correlation coefficient (r²) is a measure of the linearity. researchgate.net

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. demarcheiso17025.com It is often assessed by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is calculated. researchgate.net

Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. demarcheiso17025.com It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). srce.hr

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. srce.hr Typical variations include changes in mobile phase composition, pH, flow rate, and column temperature. researchgate.net

Table 1: Typical HPLC Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to separate the analyte from impurities and degradation products. | Resolution (Rs) > 2 between adjacent peaks. Peak purity angle should be less than the peak purity threshold. |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Closeness of the measured value to the true value. | Recovery typically between 98.0% and 102.0%. |

| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Robustness | Insensitivity to small, deliberate changes in method parameters. | System suitability parameters should remain within acceptable limits. RSD of results should be within acceptable limits. |

Use of Labeled Compounds in Analytical Research (e.g., N-Trityl Olmesartan-d6 Ethyl Ester)

Isotopically labeled compounds, such as N-Trityl Olmesartan-d6 Ethyl Ester, play a crucial role in analytical research, particularly in quantitative bioanalysis using mass spectrometry (MS). medchemexpress.com N-Trityl Olmesartan-d6 Ethyl Ester is a deuterium-labeled version of this compound. medchemexpress.combiosave.com